Indole-3-carbinol
Overview
Description
Indole-3-carbinol (I3C) is a compound produced by the breakdown of glucosinolate glucobrassicin, found in cruciferous vegetables such as broccoli, cabbage, cauliflower, brussels sprouts, collard greens, and kale . It is also available in dietary supplements . I3C is the subject of ongoing biomedical research into its possible anticarcinogenic, antioxidant, and anti-atherogenic effects .
Synthesis Analysis
The novel synthesis of tert-indole-3-carbinols is reported through the DDQ-mediated oxidation of the allylic C–H bond/aromatization/hydroxylation at the indolyl carbon using water as the hydroxyl source . The reaction is highly efficient and high yielding and it works under mild reaction conditions .Molecular Structure Analysis
Several I3C metabolites were detectable in the serum after feeding, including the high-affinity ligand 3,3´-diindolylmethane (DIM) . I3C feeding robustly induced the AhR-target gene CYP4501A1 in the intestine .Chemical Reactions Analysis
A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements is based on the reaction of indole-3-carbinol with the p-dimethylaminocinnamaldehyde (DMACA) reagent under acidic conditions .Physical And Chemical Properties Analysis
I3C has a chemical formula of C9H9NO and a molar mass of 147.177 g·mol−1 . It appears as an off-white solid with a melting point of 96 to 99 °C . It is partially soluble in cold water .Scientific Research Applications
Anticancer Mechanisms and Applications
Anticancer Agent Mimicking and Blocking Akt Signaling : I3C has been used in clinical trials for cancer prevention. It inspired the development of a novel class of indole analogs like SR13668, which showed potent anticancer activity against various cancers without significant toxicity (Chao et al., 2007).
Inhibition of Breast Cancer Cell Invasion and Migration : I3C significantly inhibits cell adhesion, spreading, and invasion in human breast cancer cells, suggesting its potential as a chemopreventive agent for breast cancer (Meng et al., 2000).
Chemopreventive Properties in Mammary Carcinogenesis : I3C is effective in preventing mammary carcinogenesis by both direct and indirect acting carcinogens, making it a candidate for breast cancer prevention (Grubbs et al., 1995).
Apoptosis Induction in Cancer Cells : Studies have shown that I3C and its derivatives like DIM induce apoptosis and affect various cellular signaling pathways, suggesting their utility in chemotherapy and cancer prevention (Ahmad et al., 2010).
Cellular and Molecular Mechanisms
Cell Cycle Arrest and Prostate Cancer : I3C induces a G1 cell cycle arrest in prostate carcinoma cells, highlighting its potential as an anticancer agent for reproductive tumor cells (Zhang et al., 2003).
NF-κB Inhibition in Myeloid and Leukemia Cells : I3C suppresses NF-κB and IκBα kinase activation, inhibiting the expression of NF-κB-regulated antiapoptotic and metastatic gene products, enhancing apoptosis in myeloid and leukemia cells (Takada et al., 2005).
Other Applications
Antiobesity Activities : I3C has shown potential in reducing obesity-associated factors in high-fat-diet-induced obese mice, suggesting its use in managing obesity (Chang et al., 2011).
Quality Control in Nutraceuticals : A new method using core-shell column chromatography was developed for the determination of I3C in nutraceuticals, aiding in quality control (Fibigr et al., 2016).
Safety And Hazards
I3C is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1H-indol-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYPNXXAYMYVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7031458 | |
Record name | Indole-3-carbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indole-3-carbinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260065 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Indole-3-carbinol | |
CAS RN |
700-06-1 | |
Record name | Indole-3-carbinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indole-3-carbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-carbinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 3-Indolemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525801 | |
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Record name | Indole-3-carbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxymethylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | INDOLE-3-CARBINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11E72455F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Indole-3-carbinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90 °C | |
Record name | Indole-3-carbinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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